N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a benzoxazepine derivative characterized by a seven-membered 1,4-oxazepine ring fused to a benzene core.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-12(17)15-9-5-6-11-10(7-9)16-13(18)14(2,3)8-19-11/h5-7H,4,8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFWLYXNHFYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of infectious diseases or as a component of drug delivery systems.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Platelet Aggregation Inhibition
Compounds 8f, 8j, and related benzoxazines were evaluated for platelet aggregation inhibition using rabbit platelet-rich plasma (PRP). The target compound’s 3,3-dimethyl group may enhance steric complementarity with the receptor’s hydrophobic pockets, improving potency compared to 8f or 8j.
Physicochemical Properties
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The purpose of this article is to provide a detailed overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.32 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core with a propionamide substituent, which contributes to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 921817-43-8 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits significant biological activity through various mechanisms. It has been reported to interact with multiple biological targets including enzymes and receptors involved in key metabolic pathways.
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It may act as a modulator for G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of oxazepines exhibit antimicrobial properties against various bacterial strains. This compound was tested and showed promising results against Gram-positive bacteria .
- Cytotoxicity Studies : In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were determined to be in the range of 20–50 μM depending on the cell type .
- Neuroprotective Effects : Preliminary research indicated potential neuroprotective properties in models of neurodegenerative diseases. The compound was able to reduce oxidative stress markers in neuronal cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
